molecular formula C17H16FN3O2S B11073945 (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11073945
M. Wt: 345.4 g/mol
InChI Key: MVRXNQDOHFSJTP-UHFFFAOYSA-N
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Description

(2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound featuring a thiazine ring, cyclopropyl groups, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable diketone.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Cyclopropanols, cyclopropanones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or other substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazine rings and cyclopropyl groups in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry research focuses on the compound’s potential therapeutic applications. Its fluorophenyl group and thiazine ring are common motifs in pharmaceuticals, suggesting it could be developed as a drug for various conditions.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The thiazine ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-methylphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-cyclopropyl-2-(cyclopropylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. The cyclopropyl groups also contribute to its rigidity and overall molecular conformation, which can influence its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

3-cyclopropyl-2-cyclopropylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C17H16FN3O2S/c18-10-1-3-11(4-2-10)19-16(23)14-9-15(22)21(13-7-8-13)17(24-14)20-12-5-6-12/h1-4,9,12-13H,5-8H2,(H,19,23)

InChI Key

MVRXNQDOHFSJTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)C4CC4

Origin of Product

United States

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